4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
Overview
Description
4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with chloro and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 4-chlorophenylhydrazine.
Condensation Reaction: The starting materials undergo a condensation reaction to form the intermediate hydrazone.
Cyclization: The hydrazone intermediate is then subjected to cyclization under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used to carry out the synthesis.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may bind to cellular receptors, modulating their signaling pathways.
DNA Interaction: The compound may intercalate into DNA, affecting its replication and transcription processes.
Comparison with Similar Compounds
4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the dimethoxy groups, which may affect its chemical reactivity and biological activity.
3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole: Lacks the chloro group, which may influence its substitution reactions and overall properties.
4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Contains methoxy groups at different positions, which may alter its electronic and steric properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-23-13-7-5-11(9-15(13)25-3)18-17(20)19(22-21-18)12-6-8-14(24-2)16(10-12)26-4/h5-10H,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNMEMRMEZYWFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NN2)C3=CC(=C(C=C3)OC)OC)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233492 | |
Record name | 4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401233492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159988-73-4 | |
Record name | 4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159988-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401233492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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